molecular formula C26H52O2 B14635504 Butanoic acid, docosyl ester CAS No. 55373-87-0

Butanoic acid, docosyl ester

Cat. No.: B14635504
CAS No.: 55373-87-0
M. Wt: 396.7 g/mol
InChI Key: VCZVPMCCBMEIIG-UHFFFAOYSA-N
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Description

. This compound is formed from the esterification of butanoic acid and docosanol. It is a colorless, oily liquid that is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, docosyl ester typically involves the esterification reaction between butanoic acid and docosanol. This reaction is catalyzed by an acid catalyst, such as sulfuric acid, and requires heating to facilitate the reaction. The general reaction is as follows:

Butanoic acid+DocosanolButanoic acid, docosyl ester+Water\text{Butanoic acid} + \text{Docosanol} \rightarrow \text{this compound} + \text{Water} Butanoic acid+Docosanol→Butanoic acid, docosyl ester+Water

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to obtain the desired ester.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, docosyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Hydrolysis: Butanoic acid and docosanol.

    Oxidation: Various oxidized products depending on the conditions.

    Reduction: Alcohols derived from the ester.

Scientific Research Applications

Butanoic acid, docosyl ester has several applications in scientific research and industry:

Mechanism of Action

The mechanism by which butanoic acid, docosyl ester exerts its effects involves its interaction with cell membranes. The ester can penetrate cell membranes and alter their permeability, affecting intracellular activities such as DNA replication and protein synthesis . This can lead to antimicrobial effects and other biological activities.

Comparison with Similar Compounds

Similar Compounds

    Butanoic acid, dodecyl ester: Similar ester with a shorter alkyl chain.

    Butanoic acid, octadecyl ester: Another ester with a different alkyl chain length.

    Butanoic acid, hexadecyl ester: Similar ester with a medium-length alkyl chain.

Uniqueness

Butanoic acid, docosyl ester is unique due to its long alkyl chain, which provides it with distinct physical and chemical properties. This long chain contributes to its stability, low volatility, and ability to form stable films, making it suitable for various industrial applications .

Properties

CAS No.

55373-87-0

Molecular Formula

C26H52O2

Molecular Weight

396.7 g/mol

IUPAC Name

docosyl butanoate

InChI

InChI=1S/C26H52O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-25-28-26(27)24-4-2/h3-25H2,1-2H3

InChI Key

VCZVPMCCBMEIIG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCC

Origin of Product

United States

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